molecular formula C23H20N2O5 B2440819 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide CAS No. 883965-09-1

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide

Katalognummer: B2440819
CAS-Nummer: 883965-09-1
Molekulargewicht: 404.422
InChI-Schlüssel: XJJDPNPJTXUZLZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a useful research compound. Its molecular formula is C23H20N2O5 and its molecular weight is 404.422. The purity is usually 95%.
BenchChem offers high-quality N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5/c1-25-16-8-5-4-7-15(16)21(26)20(14-10-11-17(28-2)19(13-14)29-3)22(25)24-23(27)18-9-6-12-30-18/h4-13H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJJDPNPJTXUZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown Given the compound’s structure, it may potentially interfere with pathways involving proteins that interact with similar structural motifs

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets.

Biologische Aktivität

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C25H22N2O4\text{C}_{25}\text{H}_{22}\text{N}_2\text{O}_4

This structure features a quinoline moiety fused with a furan ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Several studies have reported the anticancer properties of compounds related to N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle checkpoints. Specifically, it has been shown to arrest cells in the G2/M phase, leading to increased cell death in various cancer cell lines such as HeLa and MCF-7 .
  • In Vitro Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against cancer cell lines with IC50 values ranging from 0.34 μM to 0.86 μM, indicating potent antiproliferative effects .

Antiviral Activity

Research indicates that compounds with similar structural motifs may possess antiviral properties. For instance:

  • APOBEC Inhibition : A related quinoline derivative displayed inhibitory activity against the APOBEC3 family of proteins, which are involved in antiviral defense mechanisms. The compound showed low micromolar potency against these proteins, suggesting potential applications in antiviral therapies .

Pharmacological Profile

The pharmacological profile of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide includes:

Activity IC50 (μM) Cell Lines Tested
Anticancer0.34 - 0.86HeLa, MCF-7
APOBEC Inhibition2.8 - 10.8Recombinant proteins A3A/A3G

Study 1: Anticancer Efficacy

In a recent study published in 2023, researchers synthesized various derivatives of quinoline compounds and evaluated their anticancer activities. Among these, N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide exhibited the most potent activity against HeLa cells with an IC50 value of 0.52 μM. The study also highlighted its ability to induce apoptosis through mitochondrial pathways .

Study 2: Antiviral Potential

Another investigation focused on the antiviral potential of related compounds against HIV and Hepatitis C viruses. The findings indicated that the quinoline derivatives could inhibit viral replication by targeting specific viral enzymes. The structural features that contribute to this activity were further analyzed using molecular docking studies .

Q & A

Basic: What synthetic strategies are recommended for achieving high yields of N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Quinolinone Core Formation: Condensation of substituted anilines with β-keto esters under acidic conditions to form the 1-methyl-4-oxoquinoline scaffold.
  • Functionalization: Introduction of the 3,4-dimethoxyphenyl group via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions.
  • Carboxamide Coupling: Reaction of the furan-2-carboxylic acid derivative with the amine group on the quinoline core using coupling agents like EDC/HOBt.
    Optimization Tips:
  • Use high-throughput screening to identify optimal solvent systems (e.g., DMF or THF) and temperature ranges (80–120°C).
  • Purify intermediates via column chromatography and final products via recrystallization (e.g., chloroform/methanol mixtures) .

Advanced: How can discrepancies in reported biological activities (e.g., inconsistent IC₅₀ values in anticancer assays) be systematically addressed?

Methodological Answer:

  • Standardized Assay Conditions: Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell lines (e.g., MCF-7 vs. HeLa).
  • Structural Confirmation: Re-analyze compound purity via HPLC and NMR to rule out batch-to-batch variability.
  • Computational Validation: Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify potential off-target interactions .

Basic: Which spectroscopic techniques are critical for confirming the compound’s structural identity?

Methodological Answer:

  • ¹H/¹³C NMR: Key peaks include the methoxy groups (δ 3.8–4.0 ppm), furan protons (δ 6.5–7.5 ppm), and quinolinone carbonyl (δ 165–170 ppm).
  • IR Spectroscopy: Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and amide N-H bending (~1550 cm⁻¹).
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: What computational approaches are effective for predicting ADMET properties of this compound?

Methodological Answer:

  • Molecular Dynamics Simulations: Use tools like GROMACS to assess membrane permeability (logP) and blood-brain barrier penetration.
  • ADMET Prediction Software: SwissADME or ADMETLab to estimate solubility, cytochrome P450 interactions, and hERG channel inhibition.
  • Docking Studies: AutoDock or Schrödinger Suite to map binding affinities to targets like topoisomerase II or tubulin .

Basic: How can researchers optimize reaction conditions to minimize by-products during furan-2-carboxamide coupling?

Methodological Answer:

  • Coupling Agent Selection: Replace DCC with EDC/HOBt to reduce racemization.
  • Solvent Optimization: Use anhydrous DMF or dichloromethane to enhance reagent solubility.
  • Temperature Control: Maintain reactions at 0–4°C during activation steps to suppress side reactions .

Advanced: What strategies resolve contradictions in the compound’s reported enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Studies: Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to confirm interaction modes.
  • Mutagenesis Analysis: Engineer enzyme active-site mutants (e.g., Ala-scanning) to identify critical residues .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the furan and quinolinone moieties.
  • Moisture Control: Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Stability Assays: Monitor degradation via HPLC every 6 months .

Advanced: How can crystallographic data (e.g., SHELX refinement) improve understanding of the compound’s bioactive conformation?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve 3D structure using SHELXL for accurate bond angles and torsion analysis.
  • Electron Density Maps: Identify key interactions (e.g., hydrogen bonds between the carboxamide and target proteins).
  • Comparative Analysis: Overlay crystal structures with docked poses to validate computational models .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

  • MIC Determination: Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Time-Kill Curves: Assess bactericidal vs. bacteriostatic effects over 24 hours.
  • Synergy Studies: Combine with β-lactam antibiotics to evaluate potentiation effects .

Advanced: How can researchers investigate the compound’s potential off-target effects in kinase inhibition studies?

Methodological Answer:

  • Kinome-Wide Profiling: Use platforms like Eurofins KinaseProfiler to screen >400 kinases.
  • CRISPR-Cas9 Knockout Models: Validate target specificity in cell lines lacking the putative kinase target.
  • Proteomics Analysis: SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.